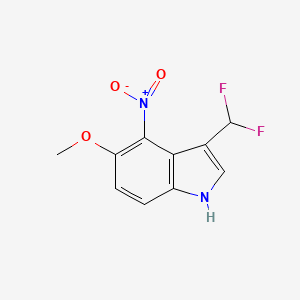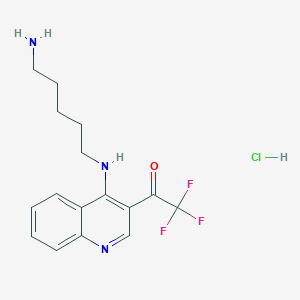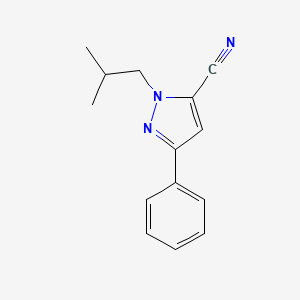
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties, which include a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cycloaddition of nitrile imines with alkenes or alkynes. Another method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the isobutyl and cyano groups .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often employ catalytic systems and controlled reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed coupling reactions has been reported to produce pyrazole derivatives with high selectivity .
化学反応の分析
Types of Reactions
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-phenyl-3-methyl-1H-pyrazole-5-carbonitrile
- 1-isobutyl-3-methyl-1H-pyrazole-5-carbonitrile
- 1-phenyl-3-isobutyl-1H-pyrazole-5-carbonitrile
Uniqueness
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and phenyl groups enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, making it a valuable compound for drug development .
特性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-phenylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,10H2,1-2H3 |
InChIキー |
NLLOPJWQYFZBPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



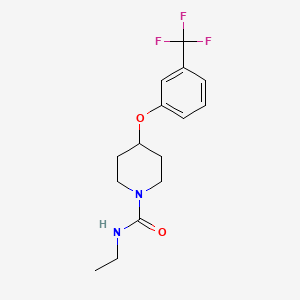
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

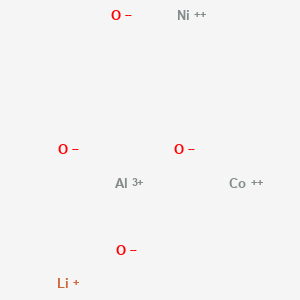
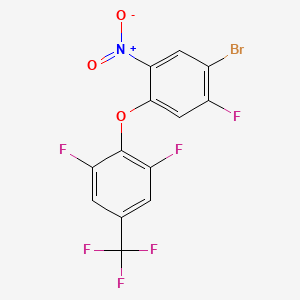
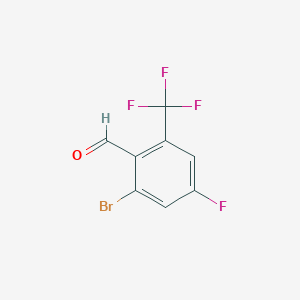
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
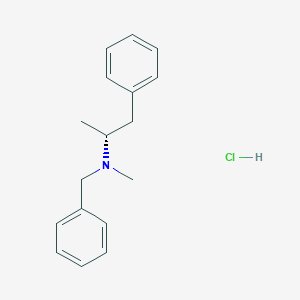
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
